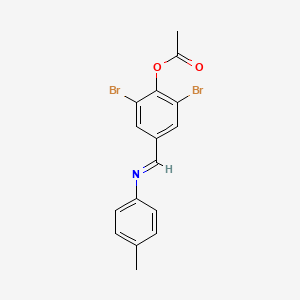
Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a phenyl acetate group, and an imino group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2,6-dibromo-4-methylphenol.
Formation of Imino Group: The 2,6-dibromo-4-methylphenol is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the imino group, resulting in 2,6-dibromo-4-{[(4-methylphenyl)imino]methyl}phenol.
Acetylation: Finally, the imino compound is acetylated using acetic anhydride in the presence of a base to yield 2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The imino group can be oxidized to form corresponding oxo compounds.
Reduction Reactions: The imino group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and imino group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-methoxyphenol
- 2,6-Dibromo-4-methylphenyl acetate
Uniqueness
2,6-Dibromo-4-{[(4-methylphenyl)imino]methyl}phenyl acetate is unique due to the presence of both bromine atoms and an imino group attached to a phenyl acetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13Br2NO2 |
|---|---|
Molecular Weight |
411.09 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(4-methylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C16H13Br2NO2/c1-10-3-5-13(6-4-10)19-9-12-7-14(17)16(15(18)8-12)21-11(2)20/h3-9H,1-2H3 |
InChI Key |
UTBSJZZNSAOTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















